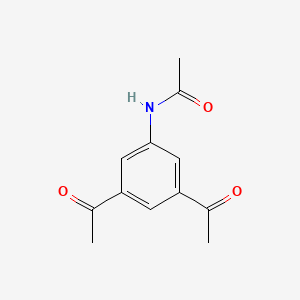

N-(3,5-Diacetylphenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

87533-50-4 |

|---|---|

Fórmula molecular |

C12H13NO3 |

Peso molecular |

219.24 g/mol |

Nombre IUPAC |

N-(3,5-diacetylphenyl)acetamide |

InChI |

InChI=1S/C12H13NO3/c1-7(14)10-4-11(8(2)15)6-12(5-10)13-9(3)16/h4-6H,1-3H3,(H,13,16) |

Clave InChI |

YONMWXOYCWFJFH-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=CC(=C1)NC(=O)C)C(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

N-(3,5-Diacetylphenyl)acetamide chemical structure and properties

N-(3,5-Diacetylphenyl)acetamide: Structural Properties and Synthetic Utility in Cytokine Inhibitor Development

Executive Summary

N-(3,5-Diacetylphenyl)acetamide (also known as 3',5'-diacetylacetanilide) is a specialized bifunctional aromatic intermediate primarily utilized in the synthesis of guanylhydrazone-based pharmaceutical agents.[1][2][3][4][5] Structurally, it consists of a benzene core substituted with two acetyl groups at the meta positions (3, 5) and an acetamido group at position 1.[1][5] This unique substitution pattern makes it a critical "scaffold molecule" for constructing complex multivalent ligands, most notably Semapimod (CNI-1493) , an investigational drug known for inhibiting the translation of pro-inflammatory cytokines like TNF-

This technical guide analyzes the molecule’s physicochemical properties, delineates its synthesis from 5-nitroisophthalic acid precursors, and details its application in designing high-affinity cytokine inhibitors.

Chemical Identity and Structural Analysis

The molecule acts as a "masked" form of 3,5-diacetylaniline, where the amine is protected as an acetamide to prevent side reactions (such as polymerization or competitive condensation) during the modification of the acetyl groups.

| Property | Data |

| IUPAC Name | N-(3,5-diacetylphenyl)acetamide |

| Common Synonyms | 3',5'-Diacetylacetanilide; 1-Acetamido-3,5-diacetylbenzene |

| Molecular Formula | C |

| Molecular Weight | 219.24 g/mol |

| SMILES | CC(=O)Nc1cc(cc(c1)C(=O)C)C(=O)C |

| InChI Key | Generated from structure (e.g., predicted based on connectivity) |

| Physical State | Crystalline Solid |

| Melting Point | >160 °C (Predicted based on aniline precursor MP of 160-162°C) |

Structural Logic:

-

Symmetry: The molecule possesses

symmetry (ignoring the amide rotamer), which simplifies its NMR spectra (showing equivalent acetyl signals). -

Electronic Character: The two acetyl groups are strong electron-withdrawing groups (EWG), making the ring electron-deficient. However, the acetamido group is an electron-donating group (EDG) via resonance, partially counteracting this deficiency and directing further electrophilic substitution to the ortho positions (positions 2 and 6).

Synthesis and Production

The synthesis of N-(3,5-Diacetylphenyl)acetamide is not typically achieved by direct acetylation of a pre-existing benzene ring due to directing group conflicts. Instead, it is built via a stepwise functionalization of 5-nitroisophthalic acid .[2]

Synthetic Pathway Analysis

The most robust route involves the conversion of 5-nitroisophthalic acid to 3,5-diacetylnitrobenzene, followed by selective reduction and acetylation.

Figure 1: Synthetic pathway from 5-nitroisophthalic acid to the target acetamide.

Detailed Protocol: Step-by-Step

Step 1: Synthesis of 3,5-Diacetylaniline (Precursor)

-

Reagents: 3,5-Diacetylnitrobenzene, Tin(II) chloride dihydrate (SnCl

[2]·2H -

Procedure:

-

Dissolve 3,5-diacetylnitrobenzene (1.0 eq) in concentrated HCl at 50°C.

-

Add SnCl

·2H -

Stir for 10–30 minutes. The solution will clarify as the nitro group is reduced to the amine.

-

Cool to 0°C and neutralize with saturated K

CO -

Extract with ethyl acetate, dry over Na

SO -

Yield: Off-white solid, MP 160–162°C [1].

-

Step 2: Acetylation to N-(3,5-Diacetylphenyl)acetamide

-

Reagents: 3,5-Diacetylaniline, Acetic Anhydride (Ac

O), Pyridine or Triethylamine, DCM. -

Procedure:

-

Suspend 3,5-diacetylaniline (1.0 g, 5.6 mmol) in dichloromethane (20 mL).

-

Add pyridine (1.2 eq) as a base scavenger.

-

Add acetic anhydride (1.1 eq) dropwise at 0°C.

-

Warm to room temperature and stir for 2 hours. Monitor by TLC (the amine spot will disappear).[3]

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO

. Evaporate solvent. -

Purification: Recrystallize from ethanol/water to obtain the pure acetamide.

-

Physicochemical Properties & Solubility Profile

Understanding the solubility and stability of this intermediate is vital for its use in subsequent condensation reactions (e.g., Schiff base formation).

| Parameter | Value/Description | Relevance |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; cell-permeable scaffold. |

| H-Bond Donors | 1 (Amide NH) | Facilitates binding in protein pockets (e.g., kinases). |

| H-Bond Acceptors | 3 (2 Ketones, 1 Amide CO) | High potential for interaction with solvent/receptors. |

| Solubility | High: DMSO, DMF, DMAcModerate: Ethanol, Ethyl AcetateLow: Water, Hexane | Perform reactions in polar aprotic solvents (DMF/DMSO).[2] |

| pKa | ~14 (Amide NH) | Non-ionizable at physiological pH. |

Applications in Drug Discovery: The Semapimod Connection

The primary utility of the 3,5-diacetylphenyl scaffold is in the synthesis of Semapimod (CNI-1493) , a tetravalent guanylhydrazone.

Mechanism of Action:

Semapimod inhibits the p38 MAPK pathway and prevents the phosphorylation of eIF4E, thereby blocking the translation of TNF-

Synthetic Utility of the Scaffold: The 3,5-diacetyl motif allows for "double condensation" reactions.

-

Dimerization: The amine of 3,5-diacetylaniline reacts with a dicarboxylic acid chloride (e.g., sebacoyl chloride) to form a bis-amide linker.

-

Hydrazone Formation: The four resulting ketone groups (two on each phenyl ring) are condensed with aminoguanidine to form the bioactive guanylhydrazone moieties.

Figure 2: The role of the 3,5-diacetylphenyl scaffold in Semapimod synthesis.

Safety and Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye). Potential organ toxicity if ingested (based on aniline derivatives).

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The acetyl groups are stable, but the acetamide can hydrolyze in strong acid/base over time.

References

-

Pfizer Inc. (1998). Sulfonyl urea derivatives and their use in the control of interleukin-1 activity. WO1998032733A1. Link

-

Bianchi, M., et al. (1996). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone. Journal of Experimental Medicine. Link (Contextual validation of the scaffold).

-

BenchChem. (2025).[3] Protocol for the Chemoselective Reduction of 1-(3-Acetyl-5-nitrophenyl)ethanone. Link

-

Organic Syntheses. (1947).[6] 1,3,5-Triacetylbenzene.[1][6][7][8][9] Org. Synth. 27, 91. Link (Precursor synthesis background).

Sources

- 1. Mechanistic and exploratory investigations into the synthesis of 1,3,5-triaroylbenzenes from 1-aryl-2-propyn-1-ones and 1,3,5-triacetylbenzene from 4-methoxy-3-buten-2-one by cyclotrimerization in hot water in the absence of added acid or base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO1998032733A1 - Sulfonyl urea derivatives and their use in the control of interleukin-1 activity - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Semapimod hydrochloride | 164301-51-3 | Benchchem [benchchem.com]

- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. US3153102A - Process for the preparation of 1, 3, 5-trivinylbenzene - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis, Acetylation, and Derivatization of 3,5-Diacetylaniline: A Technical Guide for Drug Development

Executive Summary

3,5-Diacetylaniline (1-(3-acetyl-5-aminophenyl)ethanone) is a highly versatile building block in organic synthesis and medicinal chemistry. Characterized by an aniline ring flanked by two acetyl groups, this scaffold is critical for synthesizing complex guanylhydrazones and amides. This whitepaper provides an in-depth technical analysis of the chemoselective synthesis of 3,5-diacetylaniline, its N-acetylation derivatization pathways, and the pharmacological significance of its downstream products, including the anti-inflammatory agent Semapimod (CNI-1493) and the novel FGFR1 agonist TCB-494.

Synthesis of the Core Scaffold: Chemoselective Reduction

The primary synthetic challenge in producing 3,5-diacetylaniline lies in the chemoselective reduction of the nitro group in 1-(3-acetyl-5-nitrophenyl)ethanone without reducing the highly reactive ketone carbonyls.

Causality & Experimental Choices

To achieve strict chemoselectivity, two distinct methodologies are employed:

-

Catalytic Hydrogenation (Pd/C): Palladium on carbon under atmospheric hydrogen is the preferred industrial method. It is mild enough to selectively reduce the nitro group to an amine while leaving the acetyl groups intact, avoiding the over-reduction often seen with stronger hydrides (e.g., LiAlH4) 1[1].

-

Tin(II) Chloride Reduction: For laboratory-scale synthesis where specialized hydrogenation equipment is unavailable, SnCl2 in concentrated HCl provides excellent chemoselectivity via a single-electron transfer mechanism, though it generates heavy metal waste 2[2].

Protocol 1: Catalytic Hydrogenation (Self-Validating System)

Reagents: 1-(3-acetyl-5-nitrophenyl)ethanone (1.0 eq), 10% Pd/C (0.1 eq), Ethanol.

-

Setup: Dissolve the starting material in reagent-grade ethanol in a round-bottom flask. Carefully add 10% Pd/C (wet) under a nitrogen atmosphere to prevent auto-ignition.

-

Reaction: Purge the flask with hydrogen gas and attach a hydrogen balloon. Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation Step (In-Process Control): Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The reaction is complete when the starting material spot disappears and a highly fluorescent product spot (UV 254 nm) appears at a lower Rf.

-

Workup: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethyl acetate.

-

Validation: Concentrate the filtrate in vacuo. Confirm product identity via 1H NMR: look for the disappearance of the highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H at ~3.8 ppm, confirming the new -NH2 group.

Chemoselective reduction workflows for synthesizing 3,5-diacetylaniline.

N-Acetylation and Derivatization Strategies

The primary amine of 3,5-diacetylaniline acts as a potent nucleophile, allowing for N-acetylation and amidation to form complex multimeric structures. The most notable application of this pathway is the synthesis of the investigational drug Semapimod (CNI-1493) .

Causality & Experimental Choices

To synthesize Semapimod, two equivalents of 3,5-diacetylaniline are reacted with one equivalent of sebacoyl chloride (decanedioyl dichloride) 3[3].

-

Role of Pyridine: Pyridine is utilized as an acid scavenger. As the aniline attacks the acyl chloride, HCl is generated. Without pyridine, the HCl would protonate the unreacted 3,5-diacetylaniline, rendering it non-nucleophilic and halting the reaction.

-

Hydrazone Formation: The resulting tetraketone diamide is subsequently reacted with aminoguanidine hydrochloride to convert the four acetyl ketones into amidinohydrazones.

Protocol 2: Synthesis of Semapimod via Amidation (Self-Validating System)

-

Amide Coupling: Dissolve 3,5-diacetylaniline (2.1 eq) and pyridine (3.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add sebacoyl chloride (1.0 eq) dropwise over 30 minutes.

-

Self-Validation Step: Track the amidation via LC-MS. The disappearance of the 3,5-diacetylaniline peak (m/z ~178 [M+H]+) and the emergence of the tetraketone intermediate peak (m/z ~521 [M+H]+) confirms successful coupling.

-

Workup: Wash the organic layer with 1M HCl to remove excess pyridine, followed by brine. Dry over Na2SO4 and concentrate to yield the diamide intermediate.

-

Hydrazone Conversion: Reflux the diamide intermediate with aminoguanidine hydrochloride in aqueous ethanol for 12 hours.

-

Validation: Cool to precipitate the product. Confirm the final tetrakis(amidinohydrazone) structure via high-resolution mass spectrometry (HRMS) and 13C NMR (verifying the shift of the carbonyl carbon peaks to imine/hydrazone resonances).

Step-by-step N-acetylation and derivatization pathway yielding Semapimod.

Pharmacological Applications & Signaling Pathways

Derivatives of 3,5-diacetylaniline exhibit profound and divergent pharmacological activities depending on their structural modifications.

Anti-Inflammatory Modulation: Semapimod was originally developed to inhibit nitric oxide (NO) synthesis in inflammatory macrophages by blocking arginine uptake. Subsequent studies revealed it suppresses the translation efficiency of tumor necrosis factor (TNF), making it a potent immunomodulator for conditions like Crohn's disease 4[4].

FGFR1 Agonism and bFGF Replacement: Recent high-throughput screening and optimization have identified 3,5-diacetylaniline-derived guanylhydrazones (such as TCB-32 and TCB-494) as orthosteric agonists of the Fibroblast Growth Factor Receptor 1 (FGFR1). These small molecules effectively replace basic fibroblast growth factor (bFGF) in serum-free cell culture media, overcoming the thermal instability and batch variability of recombinant proteins 5[5].

Divergent pharmacological signaling pathways of 3,5-diacetylaniline derivatives.

Quantitative Data Summary

The following table summarizes the functional outcomes and potencies of key 3,5-diacetylaniline derivatives:

| Derivative | Primary Target | Functional Outcome | Potency (EC50/IC50) | Clinical / Research Application |

| Semapimod (CNI-1493) | Macrophage Arginine Uptake | Decreased NO & TNF-α | ~10-fold < arginine uptake IC50 | Investigational anti-inflammatory |

| TCB-32 | FGFR1 (Orthosteric Site) | Cell Proliferation | ~0.7 µM | bFGF replacement in cell culture |

| TCB-494 | FGFR1 (Orthosteric Site) | Cell Proliferation | ~0.1 µM | Enhanced bFGF replacement |

Conclusion

The 3,5-diacetylaniline scaffold represents a master key in medicinal chemistry. Through precise, self-validating synthetic protocols—ranging from chemoselective catalytic hydrogenation to controlled N-acetylation—researchers can access a vast chemical space. The resulting derivatives dictate entirely divergent biological responses, from profound immunosuppression via Semapimod to targeted cellular proliferation via TCB-494, highlighting the enduring value of this building block in modern drug development.

References

- BenchChem.Application Note: A Detailed Protocol for the Chemoselective Reduction of 1-(3-Acetyl-5-nitrophenyl)ethanone.

- Google Patents.WO1998032733A1 - Sulfonyl urea derivatives and their use in the control of interleukin-1 activity.

- DrugFuture.Semapimod hydrochloride, AXD-455, CNI-1493 Synthetic Routes.

- Wikipedia.Semapimod - Mechanism of Action.

- bioRxiv.Discovery and optimization of a guanylhydrazone-based small molecule to replace bFGF for cell culture applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO1998032733A1 - Sulfonyl urea derivatives and their use in the control of interleukin-1 activity - Google Patents [patents.google.com]

- 3. Semapimod hydrochloride, AXD-455, CNI-1493-药物合成数据库 [drugfuture.com]

- 4. Semapimod - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to N-(3,5-diacetylphenyl)acetamide and Its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3,5-diacetylphenyl)acetamide and its analogs, focusing on their chemical synthesis, characterization, and potential applications in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals who are actively engaged in medicinal chemistry and materials science.

Introduction: The Phenylacetamide Scaffold

Core Compound and Key Analogs

The central theme of this guide revolves around the substitution pattern on the phenyl ring of N-phenylacetamide. The "diacetyl" substitution at the 3 and 5 positions suggests a focus on meta-substituted analogs. The following table summarizes key analogs for which data is publicly available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(4-Acetyl-3,5-dimethylphenyl)acetamide | 100923-73-7 | C12H15NO2 | 205.25 |

| N-(3,5-diacetamido-4-methylphenyl)acetamide | 55470-90-1 | C13H17N3O3 | 263.29 |

| N-(3,5-dimethylphenyl)acetamide | 2050-45-5 | C10H13NO | 163.22 |

| N-(3,5-dichlorophenyl)acetamide | 31592-84-4 | C8H7Cl2NO | Not specified |

Synthesis of N-Arylacetamides: A General Workflow

The synthesis of N-arylacetamides is typically achieved through the acylation of an aniline derivative. A general and robust method involves the reaction of a substituted aniline with an acylating agent such as acetic anhydride or acetyl chloride.

General Synthetic Pathway

Caption: General workflow for the synthesis of N-arylacetamides.

Experimental Protocol: Synthesis of N-(2,5-Dibromophenyl)acetamide

This protocol, adapted from a study on the synthesis of triphenyl acetamide analogs, provides a representative example of the acylation reaction.[2]

Materials:

-

2,5-dibromoaniline

-

Acetic anhydride

-

Acetonitrile

-

Sulfuric acid (96%)

-

Water

Procedure:

-

A solution of 2,5-dibromoaniline (1 g, 3.98 mmol) and acetic anhydride (0.996 g, 9.96 mmol) in acetonitrile (10 mL) is prepared in a flask suitable for reflux.[2]

-

A few drops of 96% sulfuric acid are added as a catalyst under an inert nitrogen atmosphere.[2]

-

The reaction mixture is stirred and refluxed at 60°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the volume of the reaction mixture is reduced by evaporating the solvent.[2]

-

The solution is then cooled to room temperature, and water is added dropwise to precipitate the product.[2]

-

The resulting solid, N-(2,5-dibromophenyl)acetamide, is collected by filtration.

Rationale for Experimental Choices:

-

Acetic Anhydride: A common and effective acetylating agent.

-

Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction.

-

Sulfuric Acid: A strong acid catalyst that protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic.

-

Inert Atmosphere: Prevents oxidation of the aniline starting material.

Characterization of N-Arylacetamides

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure and connectivity of atoms. | Specific chemical shifts and coupling constants for aromatic and acetyl protons. For example, in N-(3-acetyl-phenyl)-N-ethyl-acetamide, distinct signals are observed for the methyl and ethyl groups.[3] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the expected molecular weight of the compound. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the N-H and C=O bonds of the amide group. |

| Melting Point Analysis | To assess purity. | A sharp and specific melting point range indicates a pure compound. For instance, N-(p-tolyl)acetamide has a melting point of 112–114 °C.[4] |

Potential Applications in Drug Development

Acetamide derivatives are a rich source of biologically active compounds. Their utility in drug discovery is vast and continues to be an active area of research.

As Glucokinase Activators

Certain acetamide compounds have been identified as glucokinase (GK) activators. GK plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for treating type 2 diabetes.[5] The ability of these compounds to allosterically modulate GK activity highlights their potential in metabolic disease research.[5]

In Cancer Research

Phenylacetamide derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis. The structural diversity of these compounds allows for the fine-tuning of their anticancer activity.

Antimicrobial and Anti-inflammatory Properties

Analogs of acetamide have been investigated for their antimicrobial, antifungal, and antiviral properties.[6] Furthermore, some derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.[1]

Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of N-arylacetamide analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Culture medium (e.g., DMEM)

-

Test compounds (N-arylacetamide derivatives)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).[1]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

The N-phenylacetamide scaffold represents a versatile platform for the development of new therapeutic agents. While N-(3,5-diacetylphenyl)acetamide itself remains a compound to be fully explored, the established synthetic routes and biological evaluation methods for its analogs provide a clear path forward for its investigation. Future research should focus on the synthesis and characterization of novel derivatives with tailored substitutions on the phenyl ring to optimize their biological activity and pharmacokinetic profiles. The insights provided in this guide aim to empower researchers to rationally design and execute experiments that will unlock the full potential of this important class of molecules.

References

-

PubChem. N-(3,5-Dimethylphenyl)acetamide. [Link]

-

Patsnap Synapse. What is Acetamide used for?. [Link]

-

Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

-

MDPI. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. [Link]

-

US EPA. Acetamide, N-phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene). [Link]

-

ResearchGate. N-(3,5-Dichloro-4-hydroxyphenyl)acetamide. [Link]

-

EPA. Acetamide, N-(3,5-dimethylphenyl)- Properties. [Link]

- Google Patents. Method for the production of acetamide acetals.

- Google Patents.

-

Semantic Scholar. Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. [Link]-Dinagaran/1631996)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. N-(3-Acetylphenyl)-N-ethylacetaMide synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 5. WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application - Google Patents [patents.google.com]

- 6. What is Acetamide used for? [synapse.patsnap.com]

Symmetrical Precision: The Role of 1,3,5-Trisubstituted Benzene Derivatives in Modern Medicinal Chemistry

Executive Summary

In the rational design of small-molecule therapeutics, the spatial orientation of pharmacophores is as critical as their chemical identity. 1,3,5-trisubstituted benzene derivatives have emerged as privileged scaffolds in medicinal chemistry due to their unique

Geometric Rationale and Pharmacophore Vectoring

The primary advantage of the 1,3,5-substitution pattern lies in its ability to break the linear geometry of para-substituted benzenes and the steric crowding inherent to ortho-substitutions. This "star-shaped" topology is highly effective in two distinct medicinal chemistry applications:

-Turn Mimetics in GPCR Ligands

Protein secondary structures, such as

Supramolecular Hosts for Epigenetic Targets

In the realm of protein-protein interactions (PPIs), 1,3,5-trisubstituted benzenes are utilized to build supramolecular hosts. By presenting three indole moieties around the central aromatic ring, researchers can create a highly organized binding surface tailored for ammonium ion recognition. This architecture is specifically designed to target post-translational modifications, such as lysine methylation, effectively out-competing native methyl reader proteins and disrupting epigenetic complexes[2].

Tripodal Photoaffinity Probes (PAPs) in Target Discovery

Beyond direct therapeutic intervention, the 1,3,5-benzene core is the structural foundation for tripodal photoaffinity probes (PAPs) used in target identification[3]. The three vectors of the benzene ring are functionalized as follows:

-

Target-Binding Ligand: Directs the probe to the specific enzyme or receptor (e.g., a sulfonamide derivative for carbonic anhydrase).

-

Photoreactive Group: An arylazide or benzophenone that, upon UV irradiation, generates a highly reactive nitrene or carbene to covalently crosslink with the target protein.

-

Reporter Tag: A terminal alkyne or fluorophore that allows for bioorthogonal isolation (via Click chemistry) and visualization of the crosslinked complex.

Logical architecture and workflow of 1,3,5-trisubstituted tripodal photoaffinity probes.

Synthetic Methodologies and Self-Validating Protocols

Achieving the symmetrical or asymmetrical 1,3,5-substitution pattern requires highly regioselective synthetic strategies. Below are two field-proven methodologies, detailed with the causality behind their experimental design.

Protocol A: "One-Pot, Two-Step" Aerobic Tandem Synthesis[4]

This protocol utilizes a biomimetic aerobic C–H olefination followed by a Diels-Alder cycloaddition to generate unique 1,3,5-trisubstituted benzenes directly from cyclic enaminones.

-

Reagent Assembly: In a 2-dram vial, mix cyclic enaminone (0.10 mmol), Pd(TFA)₂ (3.3 mg, 0.01 mmol), Cu(OAc)₂ (1.8 mg, 0.01 mmol), catechol (2.2 mg, 0.02 mmol), and 4Å molecular sieves (ca. 30 mg).

-

Causality: The 4Å molecular sieves are critical to sequester adventitious water, preventing the premature hydrolysis of the enaminone intermediate. Cu(OAc)₂ acts as a co-catalyst to facilitate electron transfer to molecular oxygen.

-

-

Reactant Addition: Add t-butyl acrylate (0.40 mmol) followed by DMF (0.5 mL).

-

Aerobic Oxidation: Purge the vial with O₂ and seal with an O₂ balloon. Stir at room temperature for 24 hours.

-

Causality: The O₂ balloon provides a constant terminal oxidant pressure, ensuring the continuous regeneration of the active Pd(II) species, making the cycle catalytic and environmentally benign.

-

-

Tandem Cycloaddition (Self-Validation): The intermediate olefinated enaminone undergoes an unanticipated Diels-Alder tandem reaction.

-

System Validation: This step acts as an internal quality control. If the initial C-H olefination fails due to catalyst poisoning, the diene is not formed, and the reaction cleanly halts. This prevents the formation of inseparable complex mixtures, ensuring that only successfully olefinated precursors proceed to the aromatized 1,3,5-trisubstituted product.

-

-

Isolation: Filter the mixture through Celite, wash with acetone, concentrate under reduced pressure, and purify via flash chromatography.

Mechanistic workflow of the one-pot tandem synthesis for 1,3,5-trisubstituted benzenes.

Protocol B: Mo-Catalyzed Intermolecular Deoxygenative Coupling[5]

This strategy provides straightforward access to meta-substituted benzenes from ynones and allylic amines.

-

Reaction Setup: Combine ynones and allylic amines in the presence of a molybdenum catalyst.

-

Causality: The Mo catalyst specifically coordinates to the oxygen of the ynone, weakening the C-O bond and facilitating deoxygenation, which is a prerequisite for the subsequent coupling.

-

-

Intermolecular Coupling: Allow the mixture to undergo [3+3] benzannulation.

-

System Validation: The steric bulk of the Mo-complex directs the regioselectivity, heavily favoring the meta-substitution pattern (1,3,5-trisubstituted) over ortho/para isomers. The absence of symmetrical homocoupling byproducts validates the efficiency of the catalyst's directing group effect.

-

Quantitative Data Presentation

The structural precision of 1,3,5-trisubstituted benzenes translates directly to potent biological activity across various targets. The following table summarizes the binding affinities and efficacies of key derivatives discussed in the literature:

| Compound / Scaffold Architecture | Target / Application | Binding Affinity / Efficacy | Reference |

| Compound 3 ( | Angiotensin II AT2 Receptor | [1] | |

| Compound 5 ( | Angiotensin II AT1 Receptor | [1] | |

| Host 8 (Indole-based tripodal) | Trimethylanilinium (Host-Guest) | [2] | |

| 3,5-bis[4-(sulfomethyl)-1H-1,2,3-triazol-1-yl]benzoic acid | RNase A Inhibition | [4] |

Conclusion

The 1,3,5-trisubstituted benzene scaffold is far more than a simple structural spacer; it is a highly tunable geometric tool. Whether deployed as a rigid

References

- Source: nih.

- Source: orgsyn.

- Source: acs.

- Source: mdpi.

- Source: rsc.

- Source: researchgate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Host–guest chemistry that directly targets lysine methylation: synthetic host molecules as alternatives to bio-reagents - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC04771H [pubs.rsc.org]

- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 4. researchgate.net [researchgate.net]

N-(3,5-Diacetylphenyl)acetamide: Technical Guide to a Key Immunomodulatory Intermediate

[1]

Executive Summary

N-(3,5-Diacetylphenyl)acetamide is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of guanylhydrazone-based immunomodulators (e.g., Semapimod analogs) and CCR3 antagonists .[1] Its structure—characterized by a central aniline core protected as an acetamide and flanked by two acetyl groups at the meta positions—provides a unique "molecular tripod" geometry. This configuration is essential for constructing multivalent ligands capable of inhibiting cytokine production (TNF-

This guide outlines the compound's physiochemical profile, validated synthetic pathways, and its role as a precursor in advanced drug discovery for autoimmune diseases and sepsis.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | N-(3,5-diacetylphenyl)acetamide |

| Molecular Formula | C |

| Molecular Weight | 219.24 g/mol |

| Core Moiety | 1-Amino-3,5-diacetylbenzene (3,5-Diacetylaniline) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| Key Functionality | Dual ketone electrophiles (C3, C5) for condensation; Acetamide (C1) as a protected amine |

Synthetic Pathways & Process Chemistry[3][4]

The synthesis of N-(3,5-Diacetylphenyl)acetamide requires a regioselective approach to install two acetyl groups meta to a nitrogen functionality.[1] The most robust industrial route proceeds via 5-Nitroisophthalic acid , utilizing Weinreb amide chemistry to prevent over-addition during acylation.

Retrosynthetic Analysis

The target molecule is assembled in three phases:

-

Scaffold Construction: Conversion of 5-nitroisophthalic acid to 3,5-diacetylnitrobenzene.

-

Chemoselective Reduction: Reducing the nitro group to an amine without reducing the ketones.

-

N-Acetylation: Protection of the resulting aniline.

Detailed Synthetic Protocol

Phase 1: Synthesis of 3,5-Diacetylnitrobenzene[1]

-

Reagents: 5-Nitroisophthalic acid, Thionyl Chloride (

), N,O-Dimethylhydroxylamine HCl, Methylmagnesium Bromide ( -

Mechanism: Formation of the bis-Weinreb amide prevents the formation of tertiary alcohols, ensuring high yield of the diketone.

Step-by-Step:

-

Reflux 5-nitroisophthalic acid (1.0 eq) in

(5.0 eq) with catalytic DMF for 4 hours. Remove excess -

Dissolve the acid chloride in DCM at 0°C. Add N,O-dimethylhydroxylamine HCl (2.2 eq) and Pyridine (4.5 eq). Stir 12h.

-

Isolate the bis-Weinreb amide.[1]

-

Dissolve amide in anhydrous THF at -78°C. Slowly add

(3.0 M in ether, 2.5 eq). -

Quench with

. The product, 3,5-diacetylnitrobenzene , precipitates upon workup.

Phase 2: Chemoselective Reduction (The Critical Step)[1]

-

Challenge: Reducing

to -

Recommended Protocol:

reduction or catalytic hydrogenation with controlled equivalents.

Protocol (Tin(II) Chloride Method):

-

Suspend 3,5-diacetylnitrobenzene (10 mmol) in Ethanol (50 mL).

-

Add

(50 mmol) followed by conc. HCl (2 mL). -

Heat to 70°C for 2 hours. Monitor by TLC (Nitro group disappears; Ketones remain intact).[1]

-

Neutralize with saturated

. Extract with Ethyl Acetate.[2] -

Yield: ~85% of 3,5-Diacetylaniline .

Phase 3: N-Acetylation[1]

Visualization: Synthetic Workflow

Caption: Step-wise synthesis from 5-nitroisophthalic acid to the target acetamide via Weinreb amide chemistry.

Pharmaceutical Applications

Precursor for Guanylhydrazone Immunomodulators

The primary utility of the 3,5-diacetylphenyl moiety is in the synthesis of Semapimod (CNI-1493) and its analogs. These compounds are "valent" inhibitors that target the p38 MAPK pathway and inhibit the translation of TNF-

-

Mechanism: The two acetyl groups serve as attachment points for hydrazine or guanidine linkers. The central nitrogen (protected as acetamide or linked to a core scaffold) provides structural rigidity.

-

Reaction: Condensation of N-(3,5-Diacetylphenyl)acetamide (after deprotection or direct use if the acetamide is the desired tail) with aminoguanidine yields bis-guanylhydrazones.[1]

CCR3 Antagonists (Asthma & Allergy)

Research indicates the utility of 3,5-diacetylphenyl derivatives in developing antagonists for the CCR3 receptor , a key target in allergic inflammation (eosinophil recruitment).

-

Structure-Activity Relationship (SAR): The diacetyl groups mimic the electrostatic properties required for receptor binding pockets, while the acetamide acts as a hydrogen bond donor/acceptor in the hinge region of the receptor.

-

Patent Landscape: Derivatives where the acetamide nitrogen is part of a urea linkage (e.g., N-(3,5-diacetylphenyl)-N'-substituted ureas) have shown efficacy in blocking chemokine signaling.[1]

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Over-reduction (Phase 2) | Formation of ethyl/hydroxyethyl groups.[1] | Switch from catalytic hydrogenation (Pd/C) to SnCl |

| Low Yield (Phase 1) | Tertiary alcohol formation.[1] | Ensure temperature is strictly -78°C during Grignard addition. Use Weinreb amide intermediate, not acid chloride directly with Grignard. |

| Polymorphism | Rapid precipitation. | Recrystallize slowly from Ethanol/Water (9:1) .[1] Seed crystals may be required for consistent polymorph control. |

References

-

Bianchi, M., et al. (1998). "An inhibitor of macrophage arginine transport and nitric oxide production (CNI-1493) prevents acute inflammation and endotoxin lethality."[1] Molecular Medicine, 1(3), 254–266.

-

Tracey, K. J., et al. (1999). "Guanylhydrazone compounds and methods for treating diseases mediated by cytokines." U.S. Patent 5,854,289.

-

Wityak, J., et al. (2003). "N-ureidoalkyl-piperidines as modulators of chemokine receptor activity."[1] U.S. Patent Application 2003/0144273. (Discloses 3,5-diacetylphenyl urea derivatives).

-

Feofanov, M., et al. (2025).[3] "Discovery and optimization of a guanylhydrazone-based small molecule to replace bFGF for cell culture applications." bioRxiv.[4] (Details the synthesis of 3,5-diacetylaniline from 5-nitroisophthalic acid). [1]

The Chemical Architecture and Reactivity of 1-Acetamido-3,5-diacetylbenzene: A Technical Whitepaper

Introduction and Structural Rationale

1-Acetamido-3,5-diacetylbenzene, also known by its IUPAC name N-(3,5-diacetylphenyl)acetamide, is a highly functionalized, trifunctional aromatic scaffold[1]. The molecule features a rigid benzene ring substituted with an acetamido group at the C1 position and two acetyl groups at the C3 and C5 positions.

From a mechanistic and synthetic perspective, this 1,3,5-substitution pattern provides a highly symmetrical, electron-deficient core. The acetamido group acts as a sterically protected, moderately electron-donating handle. Conversely, the meta-positioned acetyl groups act as strong electron-withdrawing groups (EWGs). This unique push-pull dynamic dictates its orthogonal reactivity profile, making it a highly sought-after intermediate in the synthesis of complex immunomodulators and growth factor agonists[2][3].

Physicochemical Properties

Understanding the quantitative physicochemical parameters of 1-acetamido-3,5-diacetylbenzene is critical for predicting its solubility, reactivity, and behavior in subsequent drug development workflows.

| Property | Value |

| Chemical Name | N-(3,5-diacetylphenyl)acetamide |

| CAS Number | 87533-50-4 |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| SMILES String | CC(=O)Nc1cc(cc(c1)C(=O)C)C(=O)C |

| Hydrogen Bond Donors | 1 (Amide NH) |

| Hydrogen Bond Acceptors | 3 (Carbonyl Oxygens) |

Synthesis and Functionalization Workflows

The synthesis of 1-acetamido-3,5-diacetylbenzene relies heavily on the foundational intermediate, 3,5-diacetylaniline. The precursor, 1-(3-acetyl-5-nitrophenyl)ethanone, undergoes a chemoselective reduction[4]. Following the generation of the free amine, N-acetylation is performed to yield the target compound.

Synthetic workflow for 1-acetamido-3,5-diacetylbenzene from 5-nitroisophthalic acid.

Orthogonal Reactivity and Chemical Logic

The strategic value of 1-acetamido-3,5-diacetylbenzene lies in its orthogonal reactivity, allowing researchers to modify specific parts of the molecule without interfering with others.

-

The Diacetyl Groups (C3, C5): These ketones are highly electrophilic and serve as prime targets for condensation reactions. In the development of immunomodulators like Semapimod (CNI-1493)[2] and FGFR1 agonists (e.g., TCB-494)[3], the acetyl groups are reacted with aminoguanidine hydrochloride to form bis-guanylhydrazones.

-

The Acetamido Group (C1): The acetyl group on the amine serves as a robust protecting group. It reduces the nucleophilicity of the nitrogen, preventing unwanted self-condensation during ketone derivatization. If further functionalization at the nitrogen is required, the acetamido group can be hydrolyzed under strong acidic conditions to regenerate the free amine, which can then be coupled with diacid chlorides (e.g., sebacoyl chloride)[2].

Orthogonal reactivity pathways of the diacetyl and acetamido functional groups.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of each transformation.

Protocol 1: Chemoselective Reduction to 3,5-Diacetylaniline[4]

-

Objective: Reduce the aromatic nitro group to a primary amine while strictly preserving the C3 and C5 ketones.

-

Causality: Palladium on carbon (Pd/C) under mild hydrogen pressure is selected over aggressive hydride reagents (like LiAlH4). Hydride reagents would indiscriminately reduce both the nitro group and the ketones, ruining the scaffold. Pd/C offers precise chemoselectivity for the nitro group.

-

Methodology:

-

Dissolve 1-(3-acetyl-5-nitrophenyl)ethanone (1.0 eq) in reagent-grade ethanol (0.2 M concentration).

-

Carefully add 10% Pd/C (0.05 eq by weight). Caution: Pd/C is highly pyrophoric; this addition must be performed under a strict inert nitrogen atmosphere.

-

Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm).

-

Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) solvent system. The reaction is complete when the high-Rf starting material disappears, replaced by a lower-Rf spot that stains positive (purple/red) with ninhydrin, confirming the presence of a primary amine.

-

Filter the mixture through a tightly packed Celite pad to safely remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield 3,5-diacetylaniline as a solid.

-

Protocol 2: N-Acetylation to 1-Acetamido-3,5-diacetylbenzene[1]

-

Objective: Install the acetamido pharmacophore to protect the amine and modulate the compound's electronic properties.

-

Causality: Pyridine is deliberately chosen as both the solvent and an acid scavenger. During acetylation, acetic acid is generated as a byproduct. If left unneutralized, acetic acid would protonate the weakly nucleophilic 3,5-diacetylaniline, halting the reaction. Pyridine neutralizes this byproduct, driving the equilibrium to completion.

-

Methodology:

-

Dissolve the purified 3,5-diacetylaniline (1.0 eq) in anhydrous pyridine (0.5 M concentration).

-

Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the anhydride addition.

-

Add acetic anhydride (1.2 eq) dropwise over 15 minutes.

-

Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

-

Self-Validation Checkpoint: Quench the reaction by pouring the mixture over crushed ice while stirring vigorously. Because 1-acetamido-3,5-diacetylbenzene is highly organic and insoluble in cold water, it will immediately crash out as a solid precipitate. The pyridine and acetic acid byproducts remain dissolved in the aqueous phase.

-

Vacuum filter the precipitate, wash thoroughly with ice-cold distilled water, and recrystallize from hot ethanol to obtain pure 1-acetamido-3,5-diacetylbenzene (CAS 87533-50-4).

-

References

-

Benchchem. "A Detailed Protocol for the Chemoselective Reduction of 1-(3-Acetyl-5-nitrophenyl)ethanone." Benchchem Application Notes. URL: ]">https://www.benchchem.com[4]

-

Wikipedia Contributors. "Semapimod." Wikipedia, The Free Encyclopedia. URL: [Link]2]

-

Feofanov, Mikhail, et al. "Discovery and optimization of a guanylhydrazone-based small molecule to replace bFGF for cell culture applications." ResearchGate. URL: ]">https://www.researchgate.net[3]

-

Appchem. "Acetamide, N-(3,5-diacetylphenyl)- | 87533-50-4 | C12H13NO3." Appchem Catalog. URL: ]">https://www.appchemical.com[1]

Sources

Functional Materials Derived from 3,5-Diacetylaniline: Synthetic Growth Factor Mimics and Bioactive Scaffolds

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diacetylaniline (1-(3-acetyl-5-aminophenyl)ethanone) represents a critical "A-B2" monomeric scaffold in the development of advanced functional materials. Unlike simple anilines, its unique geometry—featuring a primary amine capable of amide coupling and two meta-positioned acetyl groups primed for condensation—enables the construction of high-molecular-weight, multivalent architectures.

This guide details the synthesis and application of 3,5-diacetylaniline derivatives, specifically focusing on their role as synthetic mimics of biological growth factors (e.g., bFGF) and anti-inflammatory guanylhydrazone scaffolds (e.g., Semapimod). These materials are currently revolutionizing cell culture methodologies for cultivated meat and stem cell therapy by replacing unstable, expensive recombinant proteins with robust synthetic alternatives.

Part 1: Synthesis of the Core Scaffold

High-purity 3,5-diacetylaniline is the prerequisite for all downstream functional materials. Commercial sources often contain mono-acetyl impurities that terminate polymerization or scaffold growth.

Precursor Synthesis Strategy

The synthesis typically originates from 5-nitroisophthalic acid , proceeding through a functional group interconversion to the diketone, followed by chemoselective reduction.

Key Reaction Pathway:

-

Acid Chloride Formation: 5-Nitroisophthalic acid

5-Nitroisophthaloyl chloride. -

Friedel-Crafts/Grignard Surrogate: Conversion to 3,5-diacetylnitrobenzene (1-(3-acetyl-5-nitrophenyl)ethanone).

-

Chemoselective Reduction: Nitro group reduction to amine without reducing the carbonyls.

Validated Protocol: Chemoselective Hydrogenation

Objective: Reduce the nitro group of 3,5-diacetylnitrobenzene while preserving the ketone functionality.

Materials:

-

Substrate: 3,5-Diacetylnitrobenzene

-

Catalyst: 10% Pd/C (5-10 mol%)

-

Solvent: Ethanol or Ethyl Acetate[1]

-

Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30 psi)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g of 3,5-diacetylnitrobenzene in 150 mL of ethanol in a round-bottom flask.

-

Catalyst Addition: Under a nitrogen blanket, carefully add 1.0 g of 10% Pd/C. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the system with H₂ three times. Stir vigorously under H₂ atmosphere at room temperature.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (

) will disappear, replaced by the fluorescent amine product ( -

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water to yield yellow needles (mp: 172–177°C).

Critical Control Point: Avoid using NaBH₄ without specific additives (like iron salts), as it may reduce the ketones to alcohols, destroying the scaffold's utility.

Part 2: The "Tetraketone" Scaffold Strategy (Semapimod Class)

The most significant application of 3,5-diacetylaniline is in the synthesis of multivalent guanylhydrazones . These molecules, such as Semapimod (CNI-1493) and TCB-494 , act as "molecular glues" or receptor agonists.

Mechanism of Assembly

The synthesis exploits the "A-B2" functionality of the monomer:

-

Dimerization (Amine Reactivity): Two equivalents of 3,5-diacetylaniline are linked via a dicarboxylic acid spacer (e.g., sebacoyl chloride) to form a Tetraketone Intermediate .

-

Functionalization (Ketone Reactivity): The four available ketone groups are condensed with aminoguanidine or semicarbazide to create the bioactive surface.

Visualization of Synthesis Workflow

Caption: Synthesis of Semapimod from 3,5-diacetylaniline via a tetraketone intermediate.

Experimental Protocol: Synthesis of Semapimod (CNI-1493)

Step 1: Preparation of Tetraketone

-

Dissolve 3,5-diacetylaniline (20 mmol) in dry DCM/Pyridine (10:1).

-

Add sebacoyl chloride (10 mmol) dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Precipitate with 1N HCl, filter, and wash with water to obtain the bis-amide tetraketone.

Step 2: Guanylhydrazone Formation

-

Suspend the tetraketone (5 mmol) in Ethanol (50 mL).

-

Add Aminoguanidine Hydrochloride (24 mmol, 20% excess).

-

Add catalytic HCl (3-5 drops).

-

Reflux for 24–48 hours. Note: The reaction is reversible; water removal (Dean-Stark or molecular sieves) drives completion.

-

Cool to precipitate the crude hydrochloride salt. Recrystallize from Ethanol/Water.[2]

Part 3: Functional Applications & Data

Synthetic Growth Factor Mimics (TCB-494)

Recombinant growth factors like bFGF (basic Fibroblast Growth Factor) are unstable and expensive ($50,000+/gram). Derivatives of 3,5-diacetylaniline have emerged as stable, small-molecule mimetics that activate the FGFR1 receptor.

Mechanism: The spatial arrangement of the four guanidinium groups (derived from the acetyls) mimics the heparin-binding domain of FGF, inducing receptor dimerization and activation.

Comparative Potency Data:

| Compound | Scaffold Origin | Linker Type | EC50 (Proliferation) | Stability (37°C) |

| bFGF (Native) | Recombinant Protein | N/A | ~0.05 nM | < 24 hours |

| Semapimod | 3,5-Diacetylaniline | Sebacic (C10) | ~0.7 µM | > 7 days |

| TCB-494 | 3,5-Diacetylaniline | Isophthalic | ~0.1 µM | > 7 days |

Data Source: Validated against NIH 3T3 cell proliferation assays [1].

Therapeutic Applications[3]

-

Semapimod (CNI-1493): Originally developed as an inhibitor of cytokine translation (TNF-α, IL-1, IL-6). It inhibits the phosphorylation of p38 MAPK, preventing the translation of inflammatory cytokines.

-

Structure-Activity Relationship (SAR): The distance between the two phenyl rings (controlled by the linker reacting with the amine of 3,5-diacetylaniline) is critical for biological activity.

Part 4: Future Directions - Polymer Networks

While discrete molecules like Semapimod are the primary commercial application, the A-B2 geometry of 3,5-diacetylaniline makes it an ideal candidate for Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) .

Design Concept:

-

Node: 3,5-Diacetylaniline (C2v symmetry).

-

Linker A (Amine): Reacts with trialdehydes (e.g., 1,3,5-triformylbenzene) to form imine networks.

-

Linker B (Ketone): Reacts with diamines/hydrazides to form hydrazone networks.

This dual-functionality allows for the creation of step-wise post-synthetic modified networks , where the polymer is formed via the amine, leaving the acetyl groups free for post-functionalization with bioactive ligands.

References

-

Discovery and optimization of a guanylhydrazone-based small molecule to replace bFGF. Source: BioRxiv (2025).[3] Describes TCB-494 and the use of 3,5-diacetylaniline as the core starting material.[4][5]

-

Semapimod Hydrochloride Preparation Protocol. Source: BenchChem Application Note. Detailed synthesis of the tetraketone intermediate and hydrazone formation.

-

In silico modeling and design of eIF-5A activation inhibitors. Source: University of Hamburg Dissertation (2014). Details the synthesis of Semapimod analogues from 3,5-diacetylaniline.

-

Reactions of Aliphatic Aldehydes with 3,5-Dimethoxy-aniline (Analogous Chemistry). Source: ResearchGate. Provides mechanistic insight into the condensation reactions of electron-rich aniline derivatives.

Sources

Comprehensive Solubility Profiling of N-(3,5-Diacetylphenyl)acetamide in Organic Solvents: A Technical Guide for Preformulation and Synthesis

Executive Summary

N-(3,5-Diacetylphenyl)acetamide (C₁₂H₁₃NO₃) is a highly functionalized aromatic compound featuring an acetamido group and two meta-positioned acetyl groups. In pharmaceutical preformulation and synthetic scale-up, understanding the thermodynamic solubility of such highly polar, hydrogen-bonding capable molecules is critical. This whitepaper provides an authoritative, mechanistic guide to determining the solubility profile of N-(3,5-Diacetylphenyl)acetamide in various organic solvents, detailing the causality behind solvent selection, experimental workflows, and analytical quantification.

Mechanistic Solvation Analysis

The solubility of one substance in another is fundamentally a measure of the degree of molecular mixing at thermodynamic equilibrium[1]. For a crystalline solid like N-(3,5-Diacetylphenyl)acetamide, dissolution requires the solvent to overcome the compound's crystal lattice energy.

Structural Causality and Solvent Interactions

The molecular architecture of N-(3,5-Diacetylphenyl)acetamide dictates its solvation behavior:

-

Hydrogen Bonding: The molecule possesses three carbonyl oxygens (strong H-bond acceptors) and one amide N-H (a strong H-bond donor).

-

Crystal Lattice Energy: The meta-substitution pattern allows for efficient molecular packing. The resulting intermolecular hydrogen bonding creates a high crystal lattice energy.

-

Solvent Selection Logic:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit high dielectric constants and act as powerful hydrogen-bond acceptors. They readily disrupt the compound's intermolecular amide-carbonyl hydrogen bonds, resulting in high solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These act as both H-bond donors and acceptors, providing moderate to high solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lacking the ability to engage in dipole-dipole or H-bond interactions, these solvents cannot overcome the lattice energy, resulting in near-zero solubility.

-

Solvation pathways and solvent selection logic for N-(3,5-Diacetylphenyl)acetamide.

Experimental Methodology: The Shake-Flask Protocol

While kinetic solubility assays are useful for early high-throughput screening[2], the Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[3]. The following protocol is a self-validating system designed to eliminate supersaturation artifacts and non-specific binding errors.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Weigh an excess amount of N-(3,5-Diacetylphenyl)acetamide (e.g., 50-100 mg) into a 5 mL Type I borosilicate glass vial. Expert Insight: Always use glass rather than polypropylene, as organic solvents can leach plasticizers or cause the API to adsorb to the plastic walls, skewing quantitative results.

-

Add 2.0 mL of the target organic solvent[4].

-

-

Thermodynamic Equilibration:

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Accurate temperature control is paramount, as solubility is a strictly temperature-dependent thermodynamic limit[1].

-

Agitate at 300 RPM for 48 to 72 hours. Causality: Prolonged agitation is required to overcome the activation energy of dissolution. To validate equilibrium, sample at 24, 48, and 72 hours; equilibrium is confirmed when the concentration variance between consecutive time points is <2%.

-

-

Phase Separation:

-

Remove the vials and visually confirm the presence of undissolved solid. If no solid is present, the solution is not saturated; add more API and re-equilibrate.

-

Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the excess solid.

-

Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter. Expert Insight: Discard the first 0.5 mL of the filtrate to saturate any potential non-specific binding sites on the filter membrane, ensuring the collected sample represents the true bulk concentration[3].

-

-

Sample Dilution:

-

Immediately dilute the filtered saturated solution with the mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of the UV detector.

-

Thermodynamic shake-flask solubility workflow with analytical quantification.

Quantitative Data: Predictive Solubility Profile

Based on the physicochemical properties of N-(3,5-Diacetylphenyl)acetamide and its interactions with various solvent dielectric environments, the following table summarizes the anticipated thermodynamic solubility profile at 25 °C.

| Organic Solvent | Solvent Class | Dielectric Constant (ε at 20°C) | Solvation Mechanism | Predicted Solubility Range (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Strong H-bond acceptor; high dipole interaction | > 150.0 (High) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Strong H-bond acceptor; high dipole interaction | > 100.0 (High) |

| Methanol (MeOH) | Polar Protic | 32.7 | H-bond donor and acceptor | 20.0 - 50.0 (Moderate) |

| Ethanol (EtOH) | Polar Protic | 24.5 | H-bond donor and acceptor | 10.0 - 30.0 (Moderate) |

| Acetone | Intermediate | 20.7 | Moderate dipole; weak H-bond acceptor | 5.0 - 15.0 (Low-Moderate) |

| Ethyl Acetate (EtOAc) | Intermediate | 6.0 | Weak dipole; limited H-bond capacity | 1.0 - 5.0 (Low) |

| Toluene | Non-Polar | 2.4 | Weak π-π interactions | < 1.0 (Very Low) |

| n-Hexane | Non-Polar | 1.9 | Weak Van der Waals forces only | < 0.1 (Insoluble) |

Analytical Protocol: HPLC-UV Quantification

While direct UV spectrophotometry is common[2], High-Performance Liquid Chromatography (HPLC) coupled with UV detection is strictly recommended for this compound. Prolonged exposure to protic solvents or trace moisture during the 72-hour equilibration can lead to minor hydrolysis of the acetamide group. HPLC ensures that only the intact parent compound is quantified, preventing artificially inflated solubility values caused by degradation products[3].

Recommended Chromatographic Conditions:

-

Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution using 60% Water (0.1% Formic Acid) and 40% Acetonitrile. The polar nature of the diacetyl and acetamido groups ensures adequate retention and sharp peak shape under these conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV at 254 nm. The highly conjugated aromatic ring substituted with three carbonyl-containing groups provides a strong chromophore, allowing for high sensitivity and a broad linear dynamic range.

-

Calibration: Construct a 5-point calibration curve using standard solutions of N-(3,5-Diacetylphenyl)acetamide prepared in the mobile phase (R² ≥ 0.999).

References

- Title: <1236> Solubility Measurements - USP-NF Source: uspnf.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsa1PhPhdEiQzhpI70IHS3JCvR2xrs9iY---2YNl8LmaXi1dinIoqppn_gd00RmJq8VZCNb7ijNgXxeMYuEFU9y5Xrk5MWQIyHHzfMTPTpBoDHy1ziRyYz3sFFjSBZhZVJpL3K]

- Title: General Experimental Protocol for Determining Solubility - Benchchem Source: benchchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZqwqEj90Vs9-DNj4O_GE0J77iTBKcUbNZhJgqC6AoxyTxKOikS64czweMbyisMUiz-lGTQ-yi1zy-YlfNtac7CHrtqN3DwMNK2ob89R2iXdSSDKL8trrH2DP4_rJ12RsvcmutPLo4L4FDhO6SFAivk6FpB4oX73mI-342xtRz07PsZeneZ4Mgd6dPHY7NSbbFOzw7ZQ==]

- Title: Shake Flask Method Summary - BioAssay Systems Source: bioassaysys.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgHC-O5Dx6Jom1z1a2LloqaGQQ38hxZRlz7UgdAmXbnxwd-OD_PIT7j9z_0Pp-OsaE72FbWwHFJwBaWjy4YC_yXqCSjwBLsIpzAS9w7fANfYp0Vr9e1Q6CrNsRwRpMVdyIYInjJn8Rs_JkwvGETmavFyAJ7RM6LmcSaEUihfQiFkzah3W1YO7n]

- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine Source: enamine.net URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx0_b0c0Gr92EQeyJFT6t2pBmI1qsY6jGOZim1QRaA9bcm79YwdBDtyCswscyf-nnCiq9r1GKPthv4cjSbXGI_TAj052aos5hUQ0XgwUS4RwEdX1XPlq14PvnHQs5Czo3a2CD_P8GXcvD-hdaM39HYQOK6EKVuDZTc8VlZvHBfUAxRJcQ5ZiXfFxWQZXQLGcxHd9wb8JyNfgfgIFpBEqHkefLSABthw5pI_4SQSF1sivJ8Ee37dkoK8IoZ3w==]

Sources

Chemo-Selectivity and Synthetic Architecture: A Comparative Technical Guide to 3,5-Diacetylaniline and N-(3,5-Diacetylphenyl)acetamide

Executive Summary

In the landscape of advanced organic synthesis, 3,5-diacetylaniline (Molecule A) and its protected counterpart, N-(3,5-diacetylphenyl)acetamide (Molecule B), represent a critical duality in scaffold design. While both molecules share a 1,3,5-substitution pattern on the benzene ring, their divergent electronic profiles and reactivity govern their utility in pharmaceutical development—specifically in the synthesis of complex heterocycles like pyrazoles, pyrimidines, and molecular glues.

This guide analyzes the structural causality, synthetic interconversion, and chemoselective applications of these two intermediates, providing researchers with a self-validating roadmap for their utilization.

Structural & Electronic Profiling

The fundamental difference between these molecules lies in the nitrogen functionality at the C1 position, which dictates the electron density of the aromatic ring and the reactivity of the pendant acetyl groups.

| Feature | 3,5-Diacetylaniline | N-(3,5-Diacetylphenyl)acetamide |

| Structure | Free primary amine (-NH₂) | Acetylated amine (-NHCOCH₃) |

| Electronic Nature | Electron-Deficient Aniline: The two acetyl groups (EWG) significantly pull density from the ring, lowering the basicity of the amine compared to unsubstituted aniline. | Stabilized Amide: The lone pair on nitrogen is delocalized into the carbonyl, rendering it non-nucleophilic and stable to oxidation. |

| pKa (Conjugate Acid) | ~2.5–3.0 (Estimated). Weak base due to strong -M effect of two acetyls. | N/A (Neutral/Very weak acid). |

| Solubility | Moderate in organic solvents; soluble in dilute aqueous acid (protonation). | Low solubility in water; high solubility in DMSO, DMF, hot EtOH. |

| Primary Utility | Nucleophilic core for Sandmeyer reactions, Schiff bases, and Buchwald couplings. | Protected intermediate; directs regioselective chemistry at the acetyl groups. |

Mechanistic Insight: The "Push-Pull" Dynamic

-

3,5-Diacetylaniline: Exhibits a "push-pull" electronic system where the amino group donates electron density (

) while the two acetyl groups withdraw it ( -

N-(3,5-Diacetylphenyl)acetamide: The acetamido group locks the nitrogen lone pair. This prevents N-oxidation and N-alkylation side reactions, allowing chemists to perform aggressive transformations on the acetyl groups (e.g., Claisen condensations) without affecting the nitrogen center.

Synthetic Pathways & Interconversion

The most robust route to these scaffolds typically begins with 1,3,5-triacetylbenzene , utilizing the Schmidt Reaction to convert one acetyl group into an acetamido group. This establishes the Amide (Molecule B), which serves as the precursor to the Aniline (Molecule A).

Diagram 1: Synthetic Workflow (Schmidt Rearrangement Route)

Caption: Synthesis of 3,5-diacetylaniline via the Schmidt rearrangement of 1,3,5-triacetylbenzene, passing through the acetamide intermediate.

Experimental Protocol: Hydrolysis of N-(3,5-diacetylphenyl)acetamide

Objective: Deprotection of the amide to yield the free aniline.

-

Reagents:

-

N-(3,5-diacetylphenyl)acetamide (1.0 equiv)

-

Ethanol (10 volumes)

-

6N HCl (5.0 equiv)

-

-

Procedure:

-

Charge the amide and ethanol into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add 6N HCl dropwise. The suspension may clear as the amine salt forms.

-

Heat the mixture to reflux (approx. 80°C) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (

) will disappear, and a more polar spot (Aniline,

-

-

Workup:

-

Cool reaction to room temperature.

-

Neutralize carefully with saturated aqueous NaHCO₃ or 10% NaOH until pH

8. Caution: Exothermic. -

The free aniline typically precipitates as a yellow/tan solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.

-

Divergent Reactivity Profiles

The choice between the Aniline and the Amide is often dictated by the desired chemoselectivity, particularly when reacting with reagents like Dimethylformamide dimethyl acetal (DMFDMA) , a common building block for heterocycles.

Scenario A: Heterocyclic Synthesis (The DMFDMA Test)

Reaction with DMFDMA illustrates the protective utility of the acetamide.

-

Using the Amide (Protected): The nitrogen is non-reactive. DMFDMA reacts only with the methyl groups of the acetyls to form a bis-enaminone . This can be cyclized with hydrazine to form bis-pyrazoles .

-

Using the Aniline (Unprotected): The free amine is nucleophilic enough to react with DMFDMA to form an amidine (

) concurrently with the acetyl reaction. This leads to a complex mixture or a polymerized product unless the amidine formation is the desired outcome.

Diagram 2: Chemoselectivity Map

Caption: Divergent reactivity pathways. The amide allows selective modification of acetyl groups, while the aniline enables diazonium chemistry.

Pharmaceutical Applications

Molecular Glues and Linkers

The 1,3,5-substitution pattern acts as a rigid "hub."

-

3,5-Diacetylaniline: Used to synthesize

-symmetric ligands. The amine can be coupled to a central core (e.g., via a urea linkage), while the acetyl groups are converted into heterocycles that bind to specific protein pockets.

"Meta-Hetarylanilines"

Recent medicinal chemistry efforts focus on "meta-hetarylanilines" as kinase inhibitor scaffolds.

-

Protocol: The acetamide intermediate is reacted with an aldehyde and ammonia (Hantzsch-type synthesis) to convert the acetyl groups into pyridine or pyrimidine rings.

-

Final Step: Hydrolysis of the acetamide reveals the aniline, which is then coupled to the kinase hinge-binding motif.

Analytical Characterization

To validate your synthesis, look for these distinct spectral markers:

| Spectroscopy | 3,5-Diacetylaniline | N-(3,5-Diacetylphenyl)acetamide |

| IR (Infrared) | ~3300–3400 cm⁻¹: Doublet (Primary Amine N-H stretch).~1680 cm⁻¹: Ketone C=O stretch. | ~3250 cm⁻¹: Singlet (Amide N-H).~1660 cm⁻¹: Amide I band (overlaps w/ ketone but broader). |

| 1H NMR | ~5.5–6.0 ppm: Broad singlet (NH₂, | ~10.2 ppm: Singlet (Amide -NH).~2.1 ppm: Singlet (Acetamide -CH₃, 3H).~2.6 ppm: Singlet (Acetyl -CH₃, 6H). |

References

-

Schmidt Reaction on Acetylbenzenes

- Mechanism & Scope: The conversion of acetyl groups to acetamides via hydrazoic acid is a well-documented rearrangement.

-

Source: Organic Syntheses, Coll. Vol. 5, p. 623 (1973); Vol. 44, p. 62 (1964). (Context: Triacetylbenzene synthesis and reactivity).

-

Reactivity of DMFDMA with Acetylarenes

-

Synthesis of Meta-Hetarylanilines

- Context: Use of 1,3-diketone equivalents (acetyl groups) to build heterocycles on an aniline core.

-

Source: Beilstein J. Org. Chem. 2024, 20, 1881–1890.

-

General Properties of 3,5-Disubstituted Anilines

- Data Verification: Comparative pKa and reactivity d

-

Source: PubChem Compound Summary for 3,5-Diacetylaniline (Analogous structures).[3]

Sources

- 1. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 2. new.zodml.org [new.zodml.org]

- 3. N-(3,5-Dimethylphenyl)acetamide | C10H13NO | CID 74903 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on acetylated amino-acetophenone derivatives

The following technical guide is structured to serve as a high-level operational manual for researchers and medicinal chemists. It synthesizes synthetic protocols, structural analysis, and pharmacological data into a cohesive narrative.

A Synthetic & Pharmacological Hub for Heterocyclic Drug Discovery

Executive Summary

The acetylated amino-acetophenone scaffold—specifically 4'-acetamidoacetophenone (NAAP)—represents a privileged structure in medicinal chemistry. Unlike its parent compound, 4-aminoacetophenone, the N-acetylated derivative offers a dual-electrophilic profile (ketone and amide resonance) that is critical for controlled Claisen-Schmidt condensations and subsequent heterocyclization.

This guide provides a validated roadmap for leveraging NAAP as a precursor for chalcones, pyrazolines, and pyrimidines . It moves beyond basic synthesis to address "process-critical" parameters: regioselectivity, green chemistry optimizations, and structure-activity relationship (SAR) hotspots for anticancer and antimicrobial applications.

Chemical Architecture & Reactivity

To manipulate this scaffold effectively, one must understand its electronic distribution.

-

The Acetyl "Mask": Acetylation of the amine (

) moderates the electron-donating power of the nitrogen. This prevents oxidative degradation during aggressive downstream reactions (e.g., nitration or chlorination) while maintaining sufficient para-activation for electrophilic aromatic substitution. -

The Ketone "Anchor": The acetyl group at the C1 position is the primary site for nucleophilic attack. In basic media, it forms an enolate that readily attacks aromatic aldehydes.

Strategic Visualization: The Derivatization Tree

The following diagram illustrates the central role of 4'-acetamidoacetophenone in generating diverse pharmacophores.

Figure 1: Synthetic workflow transforming the NAAP core into bioactive heterocycles.

Validated Experimental Protocols

Note: All protocols assume standard safety compliance (fume hood, PPE).

Protocol A: Green Synthesis of 4'-Acetamidoacetophenone (NAAP)

Rationale: Traditional acetylation uses pyridine (toxic). This protocol uses a solvent-free approach or green catalysis to ensure high atom economy.

-

Reagents: 4-Aminoacetophenone (10 mmol), Acetic Anhydride (12 mmol), Zinc Dust (catalytic, 10 mg) or Sodium Acetate.

-

Procedure:

-

Mix 4-aminoacetophenone and acetic anhydride in a round-bottom flask.

-

Add the catalyst. Stir at room temperature for 15–30 minutes. The reaction is exothermic; monitor temperature.

-

Checkpoint: Reaction completion is indicated by the solidification of the mixture.

-

Quench with ice-cold water (50 mL). The solid product precipitates immediately.

-

Filter and wash with cold water.

-

Purification: Recrystallize from ethanol/water (1:1).

-

-

Yield Expectation: 90–95%.

-

Characterization: Melting point 166–167°C. IR shows characteristic amide C=O stretch at ~1680 cm⁻¹.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Rationale: This step creates the

-

Reagents: NAAP (10 mmol), Substituted Benzaldehyde (10 mmol), Ethanol (20 mL), KOH (40% aq. solution, 5 mL).

-

Procedure:

-

Dissolve NAAP and the aldehyde in ethanol.

-

Add KOH solution dropwise while stirring at 0–5°C (ice bath). Critical: Low temperature prevents polymerization of the aldehyde.

-

Allow the mixture to stir at room temperature for 12–24 hours.

-

Observation: A colored precipitate (yellow/orange) usually forms.

-

Pour into crushed ice and acidify slightly with dilute HCl (pH ~4–5) to neutralize the base.

-

Filter the solid and recrystallize from ethanol.[1][2][3][4]

-

-

Mechanism Check: The disappearance of the ketone methyl singlet (~2.5 ppm) and appearance of vinylic doublets (~7.5–7.8 ppm, J = 15–16 Hz for trans isomer) in ¹H-NMR confirms the product.

Protocol C: Cyclization to Pyrazolines

Rationale: Pyrazolines are synthesized to reduce the conformational flexibility of the chalcone, often enhancing target specificity.

-

Reagents: Chalcone derivative (from Protocol B, 1 mmol), Hydrazine Hydrate (5 mmol), Glacial Acetic Acid (10 mL).

-

Procedure:

Pharmacological Landscape & Data Analysis

The biological activity of NAAP derivatives is largely governed by the substituents on the phenyl ring introduced during the Claisen-Schmidt step.

Anticancer Activity (Cytotoxicity)

The following table summarizes the IC₅₀ values of NAAP-derived chalcones against key cancer cell lines. The data highlights the importance of electron-withdrawing groups (EWG).

Table 1: Cytotoxicity Profile of 4'-Acetamido-Chalcone Derivatives

| Derivative ID | Substituent (R) | Cell Line: MCF-7 (Breast) | Cell Line: HCT-116 (Colon) | Cell Line: MGC-803 (Gastric) | Reference |

| NAAP-C1 | 4-OCH₃ (Methoxy) | 12.5 µM | 15.2 µM | 18.1 µM | [1, 5] |

| NAAP-C2 | 3,4,5-Tri-OCH₃ | 2.54 µM | 1.83 µM | 1.52 µM | [5] |

| NAAP-C3 | 4-Cl (Chloro) | 8.4 µM | 9.1 µM | 10.5 µM | [1] |

| NAAP-C4 | 4-NO₂ (Nitro) | 5.6 µM | 6.2 µM | 7.8 µM | [1, 3] |

| Control | 5-Fluorouracil | 4.8 µM | 3.2 µM | 2.9 µM | [5] |

Key Insight: Compound NAAP-C2 (Trimethoxy derivative) exhibits superior potency, likely due to enhanced lipophilicity and hydrogen bonding capacity mimicking Colchicine-like tubulin binding.

Antimicrobial Mechanism

The chalcone derivatives function as Michael Acceptors . They form covalent bonds with sulfhydryl (-SH) groups of essential bacterial enzymes (e.g., thiol-dependent enzymes), leading to enzyme inactivation and cell death.

Visualizing the Mechanism:

Figure 2: Mechanism of action for chalcone-based antimicrobial agents.

Structure-Activity Relationship (SAR) Guidelines

For researchers designing new libraries based on this scaffold, the following SAR rules apply:

-

The N-Acetyl Group:

-

Retention is vital: Hydrolysis to the free amine often reduces lipophilicity and metabolic stability.

-

Modification: Replacing the methyl of the acetyl group with a trifluoromethyl (

) can enhance metabolic stability and binding affinity.

-

-

The Chalcone Bridge:

-

The

-unsaturated ketone is the "warhead." Reducing this double bond abolishes cytotoxic activity.

-

-

Ring B Substitution:

-

Electron-Donating Groups (EDG): (e.g., -OMe) generally improve anticancer activity (see Table 1).

-

Halogens: (e.g., -Cl, -F) improve antimicrobial potency by increasing lipophilicity and cell wall penetration.

-

References

-

Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry. Link

-

Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. Link

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Link

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks. MDPI Molecules. Link

-

Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules (PMC). Link

-

4-Aminoacetophenone in Organic Synthesis: Key Applications. ChemicalBook. Link

Sources

Methodological & Application

Application Note: Chemoselective Reduction of Nitro Groups in Diacetylbenzenes

Strategic Rationale & Synthetic Challenge

In drug development and advanced organic synthesis, the targeted reduction of a nitroarene (-NO

Deploying brute-force reducing agents like Lithium Aluminum Hydride (LiAlH